A Technical Guide to 2-Amino-4-nitrobenzaldehyde: Chemical Properties and Structure Elucidation
A Technical Guide to 2-Amino-4-nitrobenzaldehyde: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 2-Amino-4-nitrobenzaldehyde. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, spectroscopic data, and experimental protocols related to the synthesis and characterization of this compound.
Chemical Properties
2-Amino-4-nitrobenzaldehyde is an organic compound that appears as an orange to red solid.[1] It is characterized by the presence of an amino group, a nitro group, and an aldehyde functional group attached to a benzene ring. These functional groups contribute to its specific chemical reactivity and physical properties. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
Table 1: Physicochemical Properties of 2-Amino-4-nitrobenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [2] |
| Molecular Weight | 166.14 g/mol | [3] |
| Appearance | Orange to red solid | [1][3] |
| CAS Number | 109466-84-4 | [2] |
| Storage Temperature | 2–8 °C (under inert gas) | [1] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available |
Structure Elucidation
The chemical structure of 2-Amino-4-nitrobenzaldehyde is confirmed through various spectroscopic techniques. The arrangement of the amino, nitro, and aldehyde groups on the benzene ring is key to its reactivity and properties.
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure of 2-Amino-4-nitrobenzaldehyde. The key data are summarized below.
Table 2: Spectroscopic Data for 2-Amino-4-nitrobenzaldehyde
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.99 (s, 1H, -CHO), 7.85 (d, J = 8.6 Hz, 1H, Ar-H), 7.63 (d, J = 2.3 Hz, 1H, Ar-H), 7.55 (br.s., 2H, -NH₂), 7.35 (dd, J = 8.6, 2.3 Hz, 1H, Ar-H) | [3][4] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks: N-H stretching (amino group), C=O stretching (aldehyde), N-O stretching (nitro group), and aromatic C-H and C=C stretching. Specific experimental spectrum not readily available. | |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z = 166.14. Fragmentation patterns would correspond to the loss of functional groups. Specific experimental spectrum not readily available. |
The ¹H NMR spectrum clearly indicates the presence of the aldehyde proton, the aromatic protons with their specific splitting patterns confirming the substitution pattern, and the broad singlet for the amino protons.[3][4]
Experimental Protocols
Synthesis of 2-Amino-4-nitrobenzaldehyde
A common method for the synthesis of 2-Amino-4-nitrobenzaldehyde involves the oxidation of (2-Amino-4-nitrophenyl)methanol.[3][4]
Materials:
-
(2-Amino-4-nitrophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve (2-Amino-4-nitrophenyl)methanol (e.g., 650 mg, 3.87 mmol) in a solvent mixture of tetrahydrofuran (5 mL) and dichloromethane (25 mL).[3][4]
-
Add manganese dioxide (e.g., 1680 mg, 19.33 mmol) to the solution.[3][4]
-
Stir the reaction mixture at room temperature for 2 hours.[3][4]
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, filter the reaction mixture to remove the solid manganese dioxide.[3][4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[3][4]
Purification
The crude 2-Amino-4-nitrobenzaldehyde can be purified by silica gel column chromatography.[3][4]
Procedure:
-
Prepare a silica gel column (e.g., 25 g of silica gel).[3][4]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with a solvent system of 40%-50% ethyl acetate in hexane.[3][4]
-
Collect the fractions containing the desired product (monitoring by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to yield 2-Amino-4-nitrobenzaldehyde as an orange solid (reported yield: 86%).[3][4]
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Process the data to identify chemical shifts, splitting patterns, and integration values.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid product, for example, as a KBr pellet or using an ATR accessory.
-
Acquire the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling).
-
Acquire the mass spectrum and identify the molecular ion peak and key fragmentation ions.
Diagrams
The following diagram illustrates the experimental workflow for the synthesis and purification of 2-Amino-4-nitrobenzaldehyde.
Caption: Synthesis and Purification Workflow.
